Edetate Monocalcium

Description

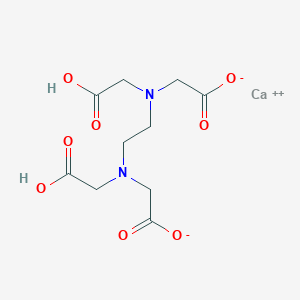

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues. Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug. The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased. The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy. It has been shown in animals that following a single dose of calcium disodium edetate urinary lead output increases, blood lead concentration decreases, but brain lead is significantly increased due to internal redistribution of lead. These data are in agreement with the recent results of others in experimental animals showing that after a five day course of treatment there is no net reduction in brain lead Calcium Disodium EDTA almost completely inhibited serum dopamine-beta-hydroxylase in three lead workers treated iv with 500 mg of the chelating agent. The Cu2+ dependent enzyme converts dopamine to noradrenaline; the mechanism of inhibition involved the chelation of Cu2+ ions from the active site of the enzyme. |

|---|---|

CAS No. |

12264-18-5 |

Molecular Formula |

C10H12O8CaN2Na2·2H2O C10H14CaN2O8 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

calcium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |

InChI Key |

NVTRPRFAWJGJAJ-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ca+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ca+2] |

Color/Form |

Powder White powder or flakes |

Other CAS No. |

62-33-9 12264-18-5 |

physical_description |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic |

Pictograms |

Irritant |

shelf_life |

Stable in air. |

solubility |

Insoluble in organic solvents Soluble in wate |

Synonyms |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Edetate Monocalcium

Diverse Synthetic Routes for Edetate Monocalcium and Related Calcium-EDTA Complex Production

The synthesis of this compound and related calcium-ethylenediaminetetraacetic acid (EDTA) complexes is achieved through various chemical methodologies. These methods leverage the strong chelating properties of EDTA, which can form stable, water-soluble complexes with calcium ions. umcs.pl The choice of synthetic route can influence the final product's purity, morphology, and crystallinity. Key methods include chemical precipitation, hydrothermal and microwave-assisted synthesis, sol-gel processes, crystallization from aqueous solutions, and mechanochemical strategies.

Chemical precipitation is a common method for synthesizing calcium-EDTA related compounds by reacting a calcium salt solution with a solution containing EDTA or by altering solution conditions to induce precipitation. The process often involves the controlled mixing of reagents to exceed the solubility product of the desired compound.

In one approach, the soluble calcium-EDTA complex is formed by treating an aqueous solution containing a copper-EDTA complex with high-calcium hydrated lime. This reaction precipitates cupric hydroxide (B78521) and leaves the calcium-EDTA complex in the solution. google.com Subsequently, the EDTA can be recovered by acidifying the solution to a pH below 3, which breaks the complex and precipitates the EDTA. google.com

The general principle involves mixing calcium salts (like CaCl₂ or Ca(NO₃)₂) with carbonate or phosphate (B84403) sources in the presence of EDTA. mdpi.comrsc.org The final characteristics of the precipitated material are heavily dependent on factors such as the concentration of reactants, pH, and temperature. rsc.org

Table 1: Influence of EDTA on Calcium Compound Precipitation

| Precipitated Compound | Effect of EDTA Presence | Resulting Morphology | Reference |

|---|---|---|---|

| Calcium Carbonate | Impacts particle size and shape | Spherical particles | researchgate.netdiva-portal.org |

| Calcium Phosphate (Brushite) | Alters particle morphology | Rounded edges, disk-like particles | mdpi.com |

Hydrothermal synthesis utilizes high temperatures (typically 150–220 °C) and pressures in an aqueous solution to produce crystalline materials. capes.gov.br This method is particularly effective for synthesizing calcium phosphates, such as hydroxyapatite (B223615) (HA), from calcium-EDTA complexes. The decomposition of the Ca-EDTA chelate in the presence of phosphate ions under hydrothermal conditions leads to the formation of well-defined crystals. capes.gov.brnih.gov

Research has demonstrated that by varying reaction parameters such as reactant concentrations, pH (from 8 to 12), and temperature, it is possible to control the stoichiometry and morphology of the resulting calcium-deficient hydroxyapatites. capes.gov.br For instance, at a pH of 11 and a temperature of 200°C, well-elongated, needle-like hydroxyapatite particles can be obtained. capes.gov.br The stability of the Ca-EDTA complex decreases with increasing temperature, which facilitates the release of calcium ions for the reaction. nih.gov

This method has also been employed to create tobermorite (B576468) fibers, where a Ca(II)-EDTA complex precursor is reacted hydrothermally at 200°C to produce needle-like fibers. capes.gov.br The use of EDTA as a chelating agent helps to control the nucleation and growth of the crystals, leading to materials with homogeneous morphology. capes.gov.brnih.gov

Table 2: Parameters in Hydrothermal Synthesis of Hydroxyapatite from Ca-EDTA

| Parameter | Range Tested | Influence on Product | Reference |

|---|---|---|---|

| Temperature | 150–220 °C | Affects Ca-EDTA complex stability and crystal growth | capes.gov.br |

| pH | 8–12 | Dramatically affects the stoichiometric degree (Ca/P ratio) | capes.gov.br |

| Reactant Concentration | 0.01–0.3 M Ca(NO₃)₂ | Influences morphology | capes.gov.br |

Microwave-assisted synthesis is a rapid and efficient method that uses microwave irradiation to heat the reaction mixture. This technique has been successfully applied to the preparation of calcium phosphate nanostructures, often using EDTA as a modifying agent to control the morphology of the final product. journalssystem.comacs.orgicm.edu.pl

In the synthesis of carbonated hydroxyapatite, the introduction of EDTA has been shown to produce flower-like nanoparticles. journalssystem.com The microwave heating process can be very fast, with some reactions completed in minutes. acs.org The formation of various hydroxyapatite nanostructures, including nanorods and flower-like assemblies, has been achieved by reacting calcium nitrate, ammonium (B1175870) phosphate, and EDTA under microwave irradiation. acs.org

The power of the microwave, the duration of the irradiation, and the presence of chelating agents like EDTA are critical factors that determine the characteristics of the synthesized materials. acs.org For example, different microwave power levels and heating durations can lead to nanoparticles of varying sizes and shapes. acs.org This method offers a sustainable route for producing advanced materials from bio-sources like eggshells, which serve as the calcium source, in combination with EDTA to guide the crystal structure. journalssystem.comicm.edu.pl

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules (the "sol"). The process involves the conversion of this sol into an integrated network (the "gel") of either discrete particles or network polymers. rsc.org In the synthesis of calcium-containing compounds like calcium aluminate and calcium hydroxyapatite, EDTA is frequently used as a chelating agent. mdpi.comscirea.orgresearchgate.netjicers.ir

EDTA forms stable, 1:1 complexes with most metallic ions, including calcium, provided the solution's pH is appropriately adjusted (typically around 8). scirea.org This chelation prevents the uncontrolled precipitation of metal hydroxides during the initial stages of the synthesis, leading to a more homogeneous gel and, ultimately, a purer final product upon calcination. rsc.orgscirea.org

For example, in the preparation of calcium hydroxyapatite, an aqueous sol-gel route may use calcium acetate (B1210297) monohydrate as the calcium source and EDTA as the complexing agent. researchgate.net The resulting gel is then calcined at high temperatures (e.g., 1000°C) to yield the final crystalline product. researchgate.net The use of EDTA in the sol-gel synthesis of calcium aluminate has been shown to result in better phase purity compared to methods without the chelating agent. jicers.ir

Table 3: Role of EDTA in Sol-Gel Synthesis

| Target Compound | Role of EDTA | Key Process Step | Reference |

|---|---|---|---|

| Calcium Aluminate | Chelating agent, ensures homogeneity, improves purity | Formation of a stable Ca-EDTA complex in the sol | scirea.orgjicers.ir |

| Calcium Hydroxyapatite | Complexing agent, controls morphology | Formation of a precursor gel followed by calcination | mdpi.comresearchgate.net |

The formation of this compound often involves crystallization from an aqueous solution. This process relies on the principles of complexometric chemistry, where EDTA forms a stable, colorless, and water-soluble complex with Ca²⁺ ions. researchgate.netquora.com

One method involves the direct reaction of calcium hydroxide and EDTA in a 1:1 molar ratio in water. The mixture is stirred until the calcium hydroxide dissolves, forming the dihydrogen calcium ethylenediaminetetraacetate (B1237979) complex. The solution is then concentrated and left to crystallize at room temperature. The resulting crystals are washed with cold distilled water and dried. asianpubs.org

Another approach involves breaking a pre-formed calcium-EDTA complex to crystallize out the EDTA. This can be achieved by adding a strong acid like sulfuric acid to the aqueous solution, which lowers the pH to approximately 1.5-2.0. google.com At this low pH, the Ca-EDTA complex is no longer stable, and the EDTA precipitates as crystals. For optimal crystal growth and yield, the acid is added quickly with vigorous stirring. google.com The principles of Ca-EDTA complex formation in aqueous solution are also the basis for complexometric titrations used to determine calcium ion concentration, where the formation of the stable [Ca-EDTA]²⁻ complex is the key reaction. researchgate.netcharleston.educanterbury.ac.nz

Mechanochemical synthesis is a solvent-free or low-solvent method that uses mechanical energy, typically from ball milling, to induce chemical reactions and structural changes in materials. rsc.org This technique can reduce the particle size of reactants while simultaneously enhancing their chemical activity. rsc.org

While direct mechanochemical synthesis of this compound is not widely documented, the principles are applied in related systems. For instance, ball milling can be used to modify the surface of calcium carbonate nanoparticles by reacting them with organic acids. rsc.org Various methods have been developed to synthesize calcium phosphate nanoparticles, with mechanochemical synthesis being one of the noted techniques. researchgate.net

The strategy involves the simple mixing of solid reactants, such as a calcium source and EDTA, in a high-energy ball mill. The mechanical force generated during milling can initiate a solid-state reaction, leading to the formation of the desired complex. This eco-friendly approach avoids the use of large volumes of solvents and can lead to the synthesis of novel materials. acs.org

Influence of Reaction Parameters on this compound Formation

The formation of this compound is highly dependent on the careful control of reaction conditions. The selection of starting materials, their proportional relationship, and the physical environment, including temperature and pH, are critical determinants of the reaction's success and the final product's purity.

The synthesis of this compound typically involves an acid-base reaction in an aqueous medium. The most common method involves reacting the disodium (B8443419) salt of ethylenediaminetetraacetic acid (Disodium EDTA) with a calcium source.

One established method for preparing this compound is by boiling an aqueous solution of edetate disodium with calcium carbonate. nih.gov The reaction proceeds until carbon dioxide is no longer evolved, indicating the completion of the reaction. nih.gov The stoichiometry of this reaction is crucial; a slightly more than equimolar quantity of calcium carbonate is typically used to ensure the complete conversion of the edetate disodium. nih.gov

The fundamental reaction involves the calcium ion (Ca²⁺) displacing the two sodium ions from the Disodium EDTA molecule to form a stable, water-soluble chelate complex. The stoichiometry between the calcium ion and the EDTA ligand is 1:1. researchgate.netcharleston.edu

| Precursor | Chemical Formula | Role | Stoichiometric Consideration |

|---|---|---|---|

| Disodium Edetate | C₁₀H₁₄N₂Na₂O₈ | Chelating Agent Source | Primary reactant |

| Calcium Carbonate | CaCO₃ | Calcium Ion Source | Slightly more than 1:1 molar ratio to Disodium Edetate nih.gov |

| Calcium Hydroxide | Ca(OH)₂ | Alternative Calcium Ion Source | Used in related calcium phosphate synthesis google.comrsc.org |

Temperature and pH are pivotal parameters in the synthesis of this compound, directly influencing reaction rates and the stability of the final product.

Temperature: The synthesis process often involves heating the reaction mixture. For instance, the method using calcium carbonate specifies boiling the aqueous solution. nih.gov In the preparation of related feed-grade monocalcium phosphate, the reaction is typically carried out at an elevated temperature of 100 °C, followed by cooling to 25 °C to induce crystallization. researchgate.netvjs.ac.vn High temperatures increase the rate of reaction and can help expel gaseous byproducts like CO₂. charleston.edu

pH Control: The pH of the reaction environment is critical for effective chelation. EDTA's chelating ability is pH-dependent. To form the strongest complexes, EDTA solutions are often buffered to a specific pH range that prevents protonation reactions from competing with the complexation of the metal ion. charleston.edu For the titration of calcium with EDTA, a pH of 10 is often maintained using an ammonia/ammonium chloride buffer. charleston.edulibretexts.org In the synthesis of related calcium phosphate compounds, pH control is paramount in determining the final crystalline phase; for example, brushite tends to form at a pH below 7, while hydroxyapatite forms at a pH above 7. researchgate.net Similarly, for this compound synthesis, controlling the pH is essential to ensure the EDTA molecule is in the correct ionic form to effectively chelate the calcium ion.

| Parameter | Condition | Effect | Source |

|---|---|---|---|

| Temperature | Boiling / 100 °C | Increases reaction rate, expels CO₂ byproduct. | nih.govcharleston.edu |

| Temperature | Cooling (e.g., to 25 °C) | Promotes crystallization of the final product from the solution. | researchgate.netvjs.ac.vn |

| pH | Buffered (e.g., pH 10) | Ensures EDTA is in the optimal ionic state for strong complex formation with calcium. | charleston.edulibretexts.org |

| pH | Acidic (pH < 7) vs. Alkaline (pH > 7) | In related EDTA-assisted synthesis, pH determines the crystalline phase of the resulting calcium phosphate (e.g., brushite vs. hydroxyapatite). | researchgate.net |

The synthesis of this compound is predominantly carried out in an aqueous environment. Water serves as the solvent to dissolve the precursors, such as the highly soluble Disodium EDTA salt, and facilitate the ionic exchange and complexation reaction. nih.govcharleston.edu

While water is the standard, some synthesis methods for related compounds explore mixed solvent systems. For example, an aqueous-methanol medium has been used to prepare spherical-like nanostructures of calcium dihydrogenphosphate monohydrate. researchgate.netresearchgate.net The use of different solvent systems can influence the physical properties of the resulting crystals. researchgate.net However, for the direct synthesis of this compound, aqueous solutions remain the most common and well-documented medium. nih.gov The process concludes with filtration to remove impurities, followed by concentration and crystallization from the aqueous solution, and finally drying to obtain the stable solid product. justdial.com

Advanced Approaches for Modulating Compound Morphology and Crystalline Phases (e.g., EDTA-assisted methods for related calcium compounds)

While the primary goal of synthesis is often to produce pure this compound, advanced techniques can be employed to control the physical form (morphology) and crystal structure of the product. EDTA itself is a powerful tool in this regard, acting as a growth modifier or capping agent in the synthesis of various calcium-based materials, particularly calcium phosphates. researchgate.netmdpi.com

Research into EDTA-assisted hydrothermal methods for synthesizing calcium phosphates like hydroxyapatite (HAp) and brushite demonstrates this capability. researchgate.net By controlling parameters such as pH, temperature, and the molar ratio of EDTA to calcium, the morphology of the resulting crystals can be precisely tuned. researchgate.net

Morphological Control: In the synthesis of calcium phosphates, EDTA can alter the crystal shape significantly. Without additives, brushite may precipitate as large plates. mdpi.com The introduction of EDTA can lead to the formation of rounded, disk-like particles. mdpi.com In other cases, EDTA has been used to synthesize HAp nanorods with lengths between 50 and 200 nm. researchgate.net It is believed that the complexing ligands of EDTA can inhibit crystal growth along certain crystallographic directions, leading to specific shapes like needles or fibers. researchgate.net

Crystalline Phase Selection: Temperature and pH are critical in EDTA-assisted synthesis. In one study using a Ca-EDTA/phosphate solution, pure dicalcium phosphate dihydrate (DCPD) nanocrystals were obtained at 120 °C, while dicalcium phosphate anhydrous (DCPA) formed at 180 °C, and hydroxyapatite (HAp) formed at 210 °C. researchgate.net This demonstrates that temperature can drive phase transformations even in the presence of the chelating agent. researchgate.net Similarly, alkaline conditions (pH 12) favored the formation of HAp, while acidic conditions (pH 5) favored DCPD and DCPA. researchgate.net

These findings from related calcium compounds illustrate the potential of using EDTA and process parameters not just for chelation, but as an active method for designing the final material's physical and crystalline properties.

| Compound | Parameter Modified | Resulting Morphology | Source |

|---|---|---|---|

| Brushite (DCPD) | Addition of EDTA | Rounded, disk-like particles (vs. large plates without EDTA). | mdpi.com |

| Hydroxyapatite (HAp) | EDTA as capping agent, pH 12, 180°C | Nanorods (50-200 nm in length). | researchgate.net |

| Hydroxyapatite (HAp) | Decomposition of Ca-EDTA chelate at pH > 6 | Well-crystallized fibrous particles. | researchgate.net |

Coordination Chemistry and Chelation Mechanisms of Edetate Monocalcium

Principles of Metal-Ligand Complexation with Edetate Monocalcium

The interaction between the edetate ligand and metal ions is a classic example of coordination chemistry, involving the formation of a stable, cage-like structure around a central metal ion. jove.com This process, known as chelation, is driven by the specific structural features of the EDTA ligand and the nature of its donor atoms.

The chelating agent in this compound is the ethylenediaminetetraacetate (B1237979) anion, commonly referred to as EDTA. interchim.frwikipedia.org EDTA is classified as a polydentate ligand, specifically a hexadentate ligand. vedantu.comaskfilo.comvedantu.com The term "denticity" refers to the number of donor groups in a single ligand that bind to the central metal atom. vedantu.com In the case of EDTA, it possesses six donor sites that can simultaneously coordinate with a metal ion. vedantu.comdoubtnut.com

The structure of the EDTA ligand is based on an ethylenediamine (B42938) backbone to which four acetate (B1210297) groups (–CH₂COOH) are attached. doubtnut.comwikipedia.org This arrangement allows the ligand to wrap around a metal ion, forming multiple stable five-membered rings, a phenomenon known as the chelate effect. jove.com This multidentate binding leads to significantly more stable metal complexes compared to those formed by monodentate ligands, which bind through only one site. jove.comlibretexts.org The resulting coordination compounds are often octahedral in geometry. wikipedia.org

The hexadentate nature of EDTA arises from its six specific donor atoms that contain lone pairs of electrons available for donation to a positively charged metal ion. vedantu.comvedantu.com These donor atoms are:

Two Nitrogen Atoms: Located in the central ethylenediamine portion of the molecule. vedantu.comaskfilo.comvedantu.com

Four Oxygen Atoms: One from each of the four carboxylate groups (–COO⁻). vedantu.comaskfilo.comvedantu.com

These six donor sites—two nitrogens and four oxygens—form coordinate bonds with the central metal ion, effectively sequestering it within a stable, water-soluble complex. interchim.frwikipedia.orgpatsnap.com The formation of this cage-like structure is crucial for its function. jove.com While the four carboxylate groups and two amine groups are the primary binding sites, the geometry of the resulting complex can vary depending on the size and coordination number of the metal ion. jove.comwikipedia.org For instance, the iron(III) complex of EDTA is known to be seven-coordinate, incorporating a water molecule in addition to the EDTA ligand. wikipedia.org

Thermodynamics and Kinetics of Chelate Formation

The formation of metal-edetate complexes is governed by thermodynamic and kinetic principles that dictate the stability, selectivity, and pH dependence of the chelation process.

The stability of a metal-ligand complex is quantified by its formation constant (Kf), also known as the stability constant. middlebury.eduamazon.com A higher stability constant indicates a more stable complex. EDTA is known for forming exceptionally stable complexes with many metal ions. wikipedia.orgacs.org The stability constants for various metal-EDTA complexes have been extensively studied and compiled. middlebury.eduamazon.comusc.edu

The chelation reaction involves the displacement of the calcium ion from the this compound complex by another metal ion that forms a more stable complex with EDTA. chemicalbook.com This exchange is favorable when the incoming metal has a higher stability constant with EDTA than calcium does.

| Metal Ion | Log Kf |

| Fe³⁺ | 25.1 |

| Co³⁺ | 41.4 |

| Hg²⁺ | 21.5 |

| Cu²⁺ | 18.8 |

| Pb²⁺ | 18.0 |

| Ni²⁺ | 18.6 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 13.8 |

| Ca²⁺ | 10.6 |

| Mg²⁺ | 8.7 |

Due to its high denticity, the EDTA ligand exhibits a high affinity for a wide range of metal cations, forming particularly strong complexes with many divalent and trivalent metal ions. interchim.frwikipedia.orgacs.orgnih.gov As shown in the stability constant table, trivalent ions like Fe³⁺ form exceptionally stable complexes. wikipedia.orgresearchgate.net Among divalent ions, EDTA shows a high affinity for heavy metals such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺), as well as transition metals like copper (Cu²⁺) and nickel (Ni²⁺). interchim.frwikipedia.orgpatsnap.com

The principle of selectivity in the context of this compound relies on the relative stability of different metal-EDTA complexes. The compound is selective for metal ions that have a greater affinity for EDTA than calcium does. chemicalbook.com When this compound encounters a metal ion like lead, the lead ion, which forms a more stable complex (Log Kf ≈ 18.0), will displace the calcium ion (Log Kf ≈ 10.6) from the chelate structure. researchgate.netmhmedical.com This high affinity for toxic heavy metals over essential, less-firmly-bound ions like calcium is a key aspect of its mechanism. patsnap.com

The ability of edetate to form stable complexes with metal ions is highly dependent on the pH of the solution. rsc.orgresearchgate.net This is because the donor atoms of the EDTA ligand—the amine nitrogens and carboxylate oxygens—are subject to protonation at lower pH values. jove.comquora.com

As the pH increases, the ligand undergoes successive deprotonations. wikipedia.org The carboxyl groups lose their protons first, followed by the amino groups. The fully deprotonated form of the ligand (Y⁴⁻), which is the most effective form for chelation, becomes predominant at high pH levels (typically above pH 10). jove.comwikipedia.org The chelation capacity for divalent cations increases significantly as the pH rises from 8 to 10. nih.govplos.orgnih.gov Therefore, the stability of metal-EDTA complexes generally increases with increasing pH until the point where metal hydroxide (B78521) precipitation may begin to compete with the chelation reaction. rsc.orgquora.com

Molecular Mechanisms of Metal Ion Sequestration and Displacement

This compound, also known as calcium disodium (B8443419) EDTA, is a coordination compound where the calcium ion is complexed with the ethylenediaminetetraacetic acid (EDTA) ligand. Its primary function in various applications revolves around its ability to chelate other metal ions, a process driven by the principles of coordination chemistry. The sequestration and displacement of metal ions by this compound are governed by competitive binding dynamics and the subsequent solubilization of the newly formed metal-EDTA complexes.

Competitive Binding Dynamics (e.g., displacement of calcium by other metal ions)

The central mechanism of this compound's action is the displacement of its coordinated calcium ion by other metal ions that form more stable complexes with the EDTA ligand. atamanchemicals.commhmedical.com EDTA is a hexadentate ligand, meaning it can form up to six bonds with a metal ion through its two nitrogen atoms and four carboxylate groups, effectively "wrapping" around the metal ion to form a stable, cage-like structure. bris.ac.ukdoaj.orglibretexts.org

The stability of these metal-EDTA complexes is quantified by their formation constants (also known as stability constants, Kf). A higher formation constant indicates a more stable complex. The formation constant for the Ca-EDTA complex is significant, but it is considerably lower than the formation constants for many other metal ions, particularly heavy metals and transition metals. atamanchemicals.combris.ac.uk

This disparity in stability constants drives the displacement reaction. When this compound is introduced into a system containing other metal ions, such as lead (Pb²⁺), iron (Fe³⁺), or copper (Cu²⁺), these ions will displace the calcium ion from the EDTA complex because they form a more thermodynamically stable bond with the ligand. atamanchemicals.combris.ac.ukebi.ac.uk The general reaction can be represented as:

[Ca(EDTA)]²⁻ + Mⁿ⁺ ⇌ [M(EDTA)]ⁿ⁻⁴ + Ca²⁺

Where Mⁿ⁺ represents a metal ion with a higher affinity for EDTA than Ca²⁺.

The equilibrium of this reaction lies far to the right, favoring the formation of the more stable metal-EDTA complex and the release of free calcium ions. atamanchemicals.com This principle is the basis for the use of this compound in applications like chelation therapy for lead poisoning, where the highly stable lead-EDTA complex is formed and subsequently excreted from the body. mhmedical.comebi.ac.uk The stability of the metal-edetate complex is influenced by factors such as the charge on the metal ion and its ionic radius. bris.ac.uk

Table 1: Stability Constants (log Kf) of Selected Metal-EDTA Complexes

| Metal Ion | log Kf |

|---|---|

| Ca²⁺ | 10.7 |

| Pb²⁺ | 18.0 |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Mn²⁺ | 14.0 |

| Zn²⁺ | 16.5 |

| Co³⁺ | 41.4 |

Note: These are approximate values and can vary slightly depending on the source and experimental conditions. atamanchemicals.combris.ac.ukwikipedia.org

The competitive binding is not limited to a simple one-for-one exchange. In complex systems, such as groundwater contaminated with multiple metals, the interactions become more intricate. The presence of various metal ions can lead to a series of displacement reactions, with the final EDTA complexes being dominated by the metal that forms the most stable chelate under the prevailing conditions. nih.gov

Solubilization Mechanisms of Metal-Edetate Monocalcium Complexes

A key consequence of the chelation process is the enhanced solubility of the resulting metal-EDTA complexes. wikipedia.org Many metal ions, particularly heavy metals, tend to form insoluble precipitates, such as hydroxides, carbonates, or sulfides, in aqueous environments, which limits their mobility and bioavailability. wikipedia.orgcoastalwiki.org

When EDTA binds to a metal ion, it forms a large, anionic complex. wikipedia.org This complex is typically highly water-soluble, effectively sequestering the metal ion in the aqueous phase and preventing its precipitation. wikipedia.orgpatsnap.compatsnap.com The anionic nature of the [M(EDTA)]ⁿ⁻⁴ complex enhances its interaction with polar water molecules, leading to its high solubility. wikipedia.org

This solubilization mechanism is crucial for several applications:

Industrial Cleaning: EDTA is used to dissolve scale and deposits of metal oxides and carbonates from boilers and pipelines. wikipedia.org

Environmental Remediation: It can mobilize heavy metals from contaminated soils and sediments by forming soluble complexes, although this can also increase their environmental mobility. nih.govcoastalwiki.org

Agriculture: EDTA helps to keep essential micronutrients like iron soluble and available to plants in hydroponic systems and certain soil conditions. wikipedia.org

The formation of these soluble complexes is also fundamental to the analytical determination of metal ions, as it allows for their quantification in solution without interference from precipitation. doaj.org The ability of this compound to both displace and solubilize metal ions makes it a powerful chelating agent in a wide range of scientific and industrial contexts. wikipedia.orgcoastalwiki.orgresearchgate.net

Theoretical and Computational Studies in this compound Coordination

While experimental studies provide a wealth of information on the behavior of this compound, theoretical and computational methods offer deeper insights into the molecular-level interactions that govern its coordination chemistry. These approaches allow for the investigation of properties that are difficult or impossible to measure directly.

Computational studies, often employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to:

Predict Molecular Structures: The three-dimensional arrangement of the atoms in metal-EDTA complexes, including bond lengths and angles, can be calculated. Studies have shown that the representative configuration of a metal-EDTA complex is often octahedral. researchgate.net

Determine Binding Energies: The strength of the interaction between the EDTA ligand and various metal ions can be quantified, providing a theoretical basis for the experimentally observed stability constants. researchgate.netresearchgate.net

Simulate Reaction Dynamics: The step-by-step process of metal ion exchange, including the breaking of the Ca-EDTA bonds and the formation of new bonds with another metal ion, can be modeled.

Analyze Electronic Structure: The distribution of electrons within the complex can be studied to understand the nature of the chemical bonds between the metal and the ligand.

For instance, computational studies can elucidate the subtle differences in coordination environments that lead to the selectivity of EDTA for certain metals. They can also model the influence of the solvent (water) on the stability and structure of the complexes. science.gov

Reactive transport simulations have been used to model the movement and chemical reactions of metal-EDTA complexes in groundwater. nih.gov These simulations incorporate both the equilibrium reactions (like complexation) and the kinetically controlled reactions (like the dissolution of iron from sediments) to predict the fate of the chelates in the environment. nih.gov Such models have shown that the dissolution of iron(III) from sediments by metal-EDTA complexes is a rate-controlled process. nih.gov

Furthermore, computational approaches are valuable in designing new chelating agents with enhanced selectivity or specific properties. By modifying the structure of the EDTA molecule in silico, researchers can predict how these changes will affect its metal-binding capabilities before undertaking laboratory synthesis. researchgate.net

While specific computational studies focusing exclusively on this compound are part of a broader research area on EDTA and its metal complexes, the principles and methods are directly applicable. researchgate.netdss.go.thacs.org These theoretical investigations complement experimental findings to provide a comprehensive understanding of the coordination chemistry of this compound.

Advanced Characterization of Edetate Monocalcium and Its Complexes

Structural Elucidation Techniques

Understanding the precise arrangement of atoms and functional groups within the edetate monocalcium complex is fundamental to comprehending its chemical behavior.

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. For this compound, XRD studies reveal the spatial arrangement of the calcium ion and the EDTA ligand.

In the crystalline state, such as in Ca(H₂Edta)·2H₂O, the calcium atom is surrounded by oxygen atoms from a water molecule and the carboxyl groups of five neighboring H₂Edta²⁻ anions, which have protonated nitrogen atoms. This arrangement results in a distorted octahedral geometry and forms a three-dimensional framework. researchgate.net The crystals of Ca(H₂Edta)·2H₂O are orthorhombic, with unit cell parameters a = 8.5919(7) Å, b = 17.807(2) Å, and c = 18.941(2) Å. researchgate.net

EDTA acts as a hexadentate ligand, meaning it can form six coordinate bonds with a central metal ion. quora.comechemi.com It wraps around the calcium ion, with its four carboxylate groups and two nitrogen atoms coordinating with the metal, creating a stable, cage-like octahedral complex. researchgate.netresearchgate.net This 1:1 stoichiometry is a hallmark of metal-EDTA complexes. uoanbar.edu.iq The stability of this complex is a key feature, preventing the calcium ion from participating in other reactions. echemi.com

In the context of other materials, XRD is used to identify crystalline phases. For instance, in the study of calcium phosphate (B84403) mineralization, XRD patterns can distinguish between different phases like dicalcium phosphate dihydrate (DCPD) and hydroxyapatite (B223615) (HAP), and show how the presence of EDTA influences the formation of these phases. mdpi.com Similarly, in the synthesis of monocalcium phosphate monohydrate, XRD confirms the anorthic crystal structure of the final product. jmaterenvironsci.com

Table 1: Crystallographic Data for Ca(H₂Edta)·2H₂O

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.5919(7) |

| b (Å) | 17.807(2) |

| c (Å) | 18.941(2) |

| Z | 8 |

Source: researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, FTIR spectra provide information on the vibrational modes of the carboxylate and other groups within the EDTA ligand.

The FTIR spectra of metal-EDTA complexes show characteristic bands. For Ca-EDTA, the asymmetric stretching absorption of the carboxylate group is a key feature. pnas.org This band shifts in frequency depending on the metal ion it is bound to. For instance, the carboxylate asymmetric stretching absorption is centered at 1,584 cm⁻¹ in unbound EDTA and shifts to 1,588 cm⁻¹ when bound to Ca²⁺. pnas.org Other studies have noted that CaEDTA shows IR vibrations in the 1500 cm⁻¹ region, originating from the carboxylate moieties. acs.org

When EDTA is used in the mineralization of calcium phosphate, additional bands appear in the FTIR spectra. Bands at 2951, 2916, 2871, and 2839 cm⁻¹ are attributed to EDTA, while a band at 1452 cm⁻¹ is caused by the R–CH₂–R scissor vibration, and a symmetric stretching vibration at 1377 cm⁻¹ stems from the CO₂⁻ of the EDTA salt. mdpi.com A broad band between 3000 and 3500 cm⁻¹ can be attributed to the O-H stretching vibration of water or EDTA. mdpi.com

Table 2: Characteristic FTIR Bands in EDTA and its Complexes

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1588 | Carboxylate asymmetric stretching (Ca²⁺-bound) | pnas.org |

| ~1500 | Carboxylate vibrations (CaEDTA) | acs.org |

| 2951, 2916, 2871, 2839 | EDTA-related bands | mdpi.com |

| 1452 | R–CH₂–R scissor vibration | mdpi.com |

| 1377 | CO₂⁻ symmetric stretching | mdpi.com |

Thermal Analysis for Phase Transformations and Stability

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the thermal stability and decomposition of this compound. These methods measure changes in physical and chemical properties as a function of temperature.

Studies on the thermal degradation of metal-EDTA chelates in aqueous solutions have shown that the coordination to a metal ion significantly stabilizes the EDTA molecule against thermal and hydrolytic degradation. cdnsciencepub.com The thermal stability of this compound is influenced by factors such as pH and the presence of other substances like phosphate. cdnsciencepub.comresearchgate.net

In the absence of phosphate, Ca(II)-EDTA solutions require heating to 300°C to induce decomposition, with the primary products being dimethylamine, ethylene (B1197577) glycol, and calcium carbonate. cdnsciencepub.com However, in the presence of phosphate at lower temperatures (e.g., 229-230°C), the degradation pathway changes, yielding mainly hydroxyethyliminodiacetic acid (HEIDA) and iminodiacetic acid (IDA). cdnsciencepub.com The rate of degradation follows pseudo-first-order kinetics. researchgate.net When heated to decomposition, edetate calcium disodium (B8443419) emits toxic vapors of nitroxides. nih.gov The material is generally stable under normal ambient conditions. valudor.com

Spectroscopic Methods for Metal Complex Analysis (e.g., Metal ion quantification in chelated solutions in experimental systems)

Various spectroscopic methods are utilized for the analysis of metal-EDTA complexes in solution, including the quantification of metal ions.

UV-Visible spectroscopy can be used to determine the concentration of metal ions complexed with EDTA. bridgew.eduacs.orgacs.org For instance, the formation of the NaFeEDTA complex from the reaction of disodium edetate with ferric chloride can be monitored at a λmax of 270 nm to quantify the edetate concentration. nih.gov Another method involves using a Ca²⁺-sensitive dye, where the change in absorbance upon complexation allows for the determination of free Ca²⁺ concentration. acs.orgacs.org The transfer of EDTA from calcium to another metal ion, like copper, can also be followed using stopped-flow absorption spectroscopy. researchgate.net

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS) coupled with techniques like flow injection analysis (FIA) or ion chromatography (IC), is a powerful tool for identifying and quantifying metal-EDTA complexes. nih.govacs.orgosti.gov ESI-MS can detect intact metal-EDTA complexes like [Ca(EDTA)]²⁻. nih.gov This allows for the speciation of different metal-EDTA complexes in a solution. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, offers a method to identify and quantify divalent metal cations like Ca²⁺ after complexation with EDTA. nih.govresearchgate.net The complexation with EDTA results in unique signal shifts for different metal cations, allowing for their individual identification. nih.govresearchgate.net

Microscopic Analysis of Morphology and Particle Characteristics

Microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and particle characteristics of this compound and related materials.

SEM analysis of materials synthesized in the presence of EDTA reveals its influence on crystal habit and particle morphology. For example, in calcium phosphate mineralization, the presence of 5 mM EDTA can lead to a more well-defined crystal habit with clearer edges and faces compared to control samples. mdpi.com At higher concentrations (10 mM), the particles may become smaller and more rounded. mdpi.com In the synthesis of α-calcium sulfate (B86663) hemihydrate, the addition of Na₂EDTA can alter the morphology from fibrous to short columnar crystals. rsc.org Similarly, in the formation of carbonated hydroxyapatite, increasing EDTA concentration can decrease the particle size of flowerlike microspheres. royalsocietypublishing.org

TEM provides higher resolution imaging and can be used to observe the fine details of crystal structures. For instance, TEM analysis of dystrophic calcinosis deposits, which are composed of hydroxyapatite, showed differences in morphology, with some samples containing rounded particles and others needle-like crystals. springermedizin.de

Table 3: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 129627867, 6093170 |

| Ethylenediaminetetraacetic acid (EDTA) | 6049 |

| Calcium | 5462206 |

| Dicalcium phosphate dihydrate | 104805 |

| Hydroxyapatite | 14794 |

| Iminodiacetic acid | 8486 |

| Hydroxyethyliminodiacetic acid | 75535 |

| Dimethylamine | 674 |

| Ethylene glycol | 174 |

| Calcium carbonate | 516889 |

| Monocalcium phosphate monohydrate | 16219379 |

| Ferric chloride | 24380 |

| Copper | 23978 |

Applications of Edetate Monocalcium in Academic Research

Environmental Remediation Research

The application of Edetate Monocalcium in environmental remediation research is centered on its ability to bind with heavy metal ions, thereby altering their behavior in environmental matrices. This characteristic is being explored for its potential in cleaning up sites contaminated with toxic metals.

Heavy Metal Extraction and Immobilization in Contaminated Soils

This compound is investigated for its role in the extraction of heavy metals from contaminated soils. Its effectiveness stems from the formation of stable, water-soluble metal-EDTA complexes, which facilitates the removal of otherwise soil-bound contaminants.

Research has demonstrated that this compound significantly increases the solubility and mobility of heavy metals in soil. qub.ac.uknih.gov By forming stable 1:1 metal-EDTA complexes, it can effectively extract metals like lead (Pb), cadmium (Cd), zinc (Zn), and copper (Cu) from the soil matrix. nih.govresearchgate.net This enhanced mobility is a critical first step in soil washing and phytoextraction technologies, where the goal is to move the metals from the solid phase into the liquid phase for removal. For instance, studies have shown that the application of EDTA can lead to a significant increase in the soluble fractions of Pb and Cd in contaminated soils. nih.govresearchgate.net One study reported a 13.1-fold increase in soluble Pb and a 3.1-fold increase in soluble Cd with the application of 5.0 mM EDTA kg⁻¹ of soil. nih.govresearchgate.net

The chelating action of EDTA-based compounds destabilizes the bonds between metals and soil components, promoting their dissolution into the soil solution. ntua.gr This process is influenced by factors such as soil pH, the concentration of the chelating agent, and the specific heavy metal . ntua.grmdpi.com Research indicates that metal mobilization can be rapid, though the subsequent decrease in concentration may be slow. qub.ac.uk

Table 1: Effect of EDTA Application on Heavy Metal Solubility in Contaminated Soil

| Heavy Metal | EDTA Concentration (mM kg⁻¹) | Increase in Solubility (Fold Change) | Reference |

|---|---|---|---|

| Lead (Pb) | 5.0 | 13.1 | nih.gov, researchgate.net |

| Cadmium (Cd) | 5.0 | 3.1 | nih.gov, researchgate.net |

This compound influences the distribution of heavy metals among different geochemical fractions in the soil. Sequential extraction procedures are often used to determine these fractions, which can include the acid-extractable, reducible (bound to Fe/Mn oxides), oxidizable (bound to organic matter), and residual fractions. nih.govresearchgate.net

Studies have shown that EDTA is capable of extracting heavy metals from all these non-residual fractions. nih.govnih.gov For example, after EDTA treatment, a significant increase in the proportion of Pb in the more mobile, acid-extractable fraction has been observed. researchgate.net This is because EDTA can effectively remove metals bound to Fe and Mn oxides and organic matter. nih.govresearchgate.netmdpi.com The efficiency of extraction from different fractions can vary depending on the metal and the soil depth. nih.gov Research indicates that for metals like Pb, Zn, Cu, and Cd, EDTA treatment alters their proportions across the various soil fractions, generally shifting them towards more mobile forms. nih.gov One study noted that the application of biochar in conjunction with changes in soil properties could shift metals from the acid-soluble fraction to the fraction bound to organic matter. mdpi.com

Table 2: General Impact of EDTA on Heavy Metal Distribution in Soil Fractions

| Soil Fraction | Effect of EDTA Treatment | Reference |

|---|---|---|

| Acid-Extractable | Proportion often increases as metals are mobilized from other fractions. | researchgate.net |

| Reducible (Fe/Mn Oxides) | Metals are effectively extracted from this fraction. | nih.gov, researchgate.net |

| Oxidizable (Organic Matter) | EDTA can extract metals bound to organic material. | ntua.gr |

| Residual | Some research suggests EDTA can extract metals even from the silicate (B1173343) matrix. | researchgate.net |

A significant consideration in the use of this compound for soil remediation is the potential for leaching of the mobilized metal-EDTA complexes into groundwater. qub.ac.uk The high stability and solubility of these complexes mean they can move readily through the soil profile, posing a risk of contaminating underlying water resources. qub.ac.ukmdpi.com

The mobility of different metal-EDTA complexes can vary. Column leaching experiments have shown different elution patterns for various metals. nih.govresearchgate.net For instance, Cu-EDTA complexes are often found to be among the most mobile, while Pb-EDTA complexes may be less mobile. nih.govresearchgate.net The persistence of EDTA in the environment is a contributing factor to this risk, as it is resistant to rapid microbial degradation. qub.ac.uk Therefore, research in this area also focuses on managing the application of EDTA to maximize metal removal from the target soil layers while minimizing the downward migration of contaminants. qub.ac.ukresearchgate.net

Metal Ion Removal from Aqueous Systems (e.g., Wastewater Treatment)

In addition to soil remediation, the principles of chelation by EDTA are applied in research on wastewater treatment. This compound and related EDTA compounds are studied for their ability to remove heavy metal ions from contaminated water. researchgate.net This is typically achieved by using EDTA-based adsorbents. researchgate.net

These adsorbents are created by grafting EDTA onto various support materials. researchgate.net The EDTA on the surface of these materials can then bind with dissolved metal ions such as Cd²⁺, Pb²⁺, Cu²⁺, and others, effectively removing them from the solution. mdpi.comresearchgate.net Research has shown that such materials can have a high affinity and high adsorption capacity for heavy metals. mdpi.comresearchgate.net For example, a novel calcium alginate-EDTA hybrid aerogel was shown to adsorb over 85% of various metal ions from a solution, with a particularly high maximum adsorption capacity for Cd²⁺ of 177.3 mg/g. mdpi.comresearchgate.net The regeneration and reuse of these adsorbents are also key areas of investigation, with studies showing that simple acid washing can regenerate the material for repeated use. mdpi.comresearchgate.net

Influence on Microbial Community Dynamics in Contaminated Matrices

The application of chelating agents like this compound in contaminated soils can have a significant influence on the soil's microbial communities. Heavy metal contamination itself is a major stressor that negatively affects the structure and activity of these communities. mdpi.com Remediation efforts that alter the chemical environment of the soil, such as changing the bioavailability of metals, will in turn affect the resident microorganisms.

Research has shown that the addition of amendments to immobilize heavy metals can lead to changes in the soil bacterial community structure, often increasing bacterial abundance and diversity as the toxicity of the environment is reduced. nih.gov Conversely, the mobilization of metals by EDTA can also impact microbial life. For example, one study reported that EDTA greatly reduced the number of microbivorous nematodes. qub.ac.uk The changes in soil pH and nutrient availability that can accompany remediation strategies also play a crucial role in shaping the microbial community. mdpi.comnih.govfrontiersin.org While specific studies on this compound are part of the broader research into EDTA, the general findings indicate that by altering heavy metal speciation and mobility, these chelating agents are an important factor influencing the dynamics of microbial populations in contaminated soils.

Industrial Process Applications in Chemical Engineering

In the realm of chemical engineering, this compound serves as a crucial component in several industrial processes, primarily due to its capacity to sequester problematic metal ions, thereby preventing unwanted chemical reactions and enhancing process efficiency.

Role in Metal Processing and Surface Treatment

This compound and related EDTA compounds play a significant role in metal processing and surface treatment. In industrial cleaning, these agents are used to deactivate metal ions that can interfere with cleansing processes. By forming stable complexes, they prevent the precipitation of insoluble salts that can form from reactions with alkaline materials in cleaning baths. researchgate.net This sequestration of metal ions is vital for maintaining the effectiveness of cleaning solutions used in treating metal surfaces. researchgate.net

Research has also explored the use of calcium-EDTA solutions in the hydrothermal synthesis of hydroxyapatite (B223615) coatings on metallic implants. researchgate.net This process highlights the utility of the Ca-EDTA complex in controlling the deposition and morphology of surface coatings on metals, which is critical for applications in biomedical engineering and orthopedics. researchgate.net Furthermore, chelating agents like EDTA are integral to preventing the deposition of scale (such as calcium carbonate) in industrial equipment, including pipelines in the petroleum industry, by chelating the metal ions responsible for scale formation. researchgate.net

Application in Pulp and Paper Manufacturing Processes

The pulp and paper industry widely utilizes this compound and other forms of EDTA, particularly in modern bleaching sequences. researchgate.netshanghaichemex.com In Totally Chlorine-Free (TCF) bleaching, which employs hydrogen peroxide, the presence of transition metal ions like manganese (Mn²⁺), iron (Fe³⁺), and copper (Cu²⁺) is highly detrimental. tappi.organoxkaldnes.com These metal ions, naturally present in wood pulp, catalyze the decomposition of hydrogen peroxide into less effective radicals, which reduces bleaching efficiency and can damage cellulose (B213188) fibers. tappi.organoxkaldnes.com

This compound is introduced in a chelation stage (Q-stage) to selectively bind with these harmful metal ions, forming stable, water-soluble complexes. tappi.orgabo.fi These complexes are catalytically inactive and are washed out of the pulp, thereby protecting the hydrogen peroxide from degradation. tappi.org This results in a more efficient use of the bleaching agent and preserves the strength of the paper product. tappi.org The application of approximately 2 kg of EDTA per ton of pulp is a common industrial practice to manage metal ions effectively. abo.fi

Utilization in Detergency and Cleaning Product Formulations for Metal Sequestration

In the formulation of detergents and cleaning products, this compound acts as a powerful sequestering agent to counteract the effects of hard water. jackchem.comsafehouseholdcleaning.com Hard water contains high concentrations of mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which react with surfactants to form insoluble soap scum, reducing cleaning efficacy. safehouseholdcleaning.comrqbchemical.comyeserchem.com

Analytical Chemistry Applications

This compound is a valuable reagent in analytical chemistry, where the EDTA⁴⁻ ligand is employed for the precise quantification of metal ions and for eliminating ionic interference in various analytical methods.

Complexometric Titrations for Metal Ion Quantification

Complexometric titration is a cornerstone of volumetric analysis for determining the concentration of metal ions. vedantu.com EDTA is the most widely used titrant for this purpose because it forms stable, 1:1 stoichiometric complexes with most metal ions. du.edu.eggantep.edu.tr The fundamental principle involves the reaction of a metal ion with the EDTA ligand to form a soluble, stable complex. vedantu.comunacademy.com

The titration is typically performed in a buffered solution to maintain a constant pH, as the stability of the metal-EDTA complex is pH-dependent. gantep.edu.trquora.com A metal-ion indicator, which is an organic dye that changes color when it binds to metal ions, is used to detect the endpoint. vedantu.comsrmist.edu.in During the titration, EDTA first reacts with the free metal ions. At the equivalence point, when nearly all metal ions are complexed with EDTA, the titrant displaces the metal ion from the weaker metal-indicator complex, causing a distinct color change that signals the end of the titration. vedantu.combyjus.com

| Metal Ion Category | Optimal pH for Titration | Rationale |

|---|---|---|

| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Alkaline (pH > 8) | Complexes are only stable in basic media. du.edu.egquora.com |

| Trivalent Cations (e.g., Fe³⁺, Al³⁺) | Acidic (pH 1-3) | Complexes are stable in acidic conditions, preventing precipitation of metal hydroxides. du.edu.eg |

| Tetravalent Cations (e.g., Zr⁴⁺, Th⁴⁺) | Strongly Acidic (pH < 1) | Complexes are stable at very low pH values. du.edu.eg |

Prevention of Metal Ion Interference in Chemical Analysis

In many analytical procedures, the presence of non-target metal ions can interfere with the accurate quantification of the analyte of interest. articleted.com this compound is used as a "masking agent" to eliminate this interference. articleted.comatamanchemicals.com Masking is a process where a substance is added to a solution to prevent certain components from participating in a particular reaction. articleted.com

EDTA forms highly stable complexes with a wide array of metal ions. articleted.com By adding this compound to a sample, interfering metal ions are selectively chelated, forming stable EDTA complexes that prevent them from reacting with other reagents or interfering with instrumental analysis. articleted.compharmacyinfoline.com The selectivity of the masking effect can be controlled by adjusting the pH of the solution, as the stability of metal-EDTA complexes varies with pH. lscollege.ac.in This technique allows for the accurate determination of a specific analyte even in a complex matrix containing multiple metal ions. articleted.compharmacyinfoline.com For instance, calcium can be titrated in the presence of magnesium by raising the pH to a level where magnesium precipitates as a hydroxide (B78521), while the calcium-EDTA complex remains soluble. lscollege.ac.in

| Analyte of Interest | Interfering Ion(s) | Masking Strategy |

|---|---|---|

| Zinc (Zn²⁺) | Calcium (Ca²⁺) | Add an agent to demask a previously formed Ca-EDTA complex after Zn²⁺ titration. lscollege.ac.in |

| Copper (Cu²⁺) | Nickel (Ni²⁺), Cobalt (Co²⁺) | EDTA can be used to selectively mask interfering ions in the spectrophotometric determination of copper. acs.org |

| Calcium (Ca²⁺) | Magnesium (Mg²⁺) | Titrate at a high pH (~12) to precipitate Mg(OH)₂, masking the magnesium ion. lscollege.ac.in |

Indicator Functions in Analytical Procedures

In academic research, particularly in the field of analytical chemistry, the edetate component of this compound is fundamental to a widely used quantitative analysis technique known as complexometric titration. While the edetate molecule itself is not a visual indicator, its powerful chelating properties are essential for the function of metallochromic indicators. wikipedia.orgbyjus.com These indicators are organic dyes that change color when they bind to metal ions. limu.edu.lytnmetalworks.com

The core principle involves the competition between the edetate titrant and the indicator for the metal ion being analyzed. libretexts.org The procedure is as follows:

A small amount of a metallochromic indicator is added to a solution containing the metal ions to be quantified (the analyte). The indicator complexes with a fraction of the metal ions, forming a distinctively colored solution. asdlib.org

The edetate solution is then slowly added as a titrant. Edetate forms a significantly more stable complex with the metal ions than the indicator does. quizlet.com

Initially, the edetate reacts with the free metal ions in the solution. asdlib.org

Once all the free metal ions have been chelated by edetate, the edetate begins to displace the metal ions from the indicator-metal complex. libretexts.orguci.edu

This displacement releases the free indicator back into the solution, causing a sharp and observable color change, which signals the titration's endpoint. asdlib.org

The accuracy of this method hinges on the fact that the metal-edetate complex must be more stable than the metal-indicator complex. quizlet.com Furthermore, since many metallochromic indicators are also weak acids, the pH of the solution is a critical parameter that can be adjusted to ensure a sharp and accurate endpoint. asdlib.org

Several indicators are used for complexometric titrations involving edetate, each suitable for specific metals and pH ranges. wikipedia.orglibretexts.org

Table 1: Common Metallochromic Indicators for EDTA Titrations

| Indicator | Target Metal Ions | Pre-Endpoint Color (Metal-Indicator Complex) | Post-Endpoint Color (Free Indicator) | Optimal pH Range |

|---|---|---|---|---|

| Eriochrome Black T | Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺ | Wine-Red | Blue | 8.5 - 11 asdlib.org |

| Calmagite | Mg²⁺, Ca²⁺ | Red | Blue | 8.5 - 11 asdlib.org |

| Murexide | Ca²⁺, Ni²⁺, Cu²⁺, Co²⁺ | Red / Pink | Purple / Violet | > 11 |

| Xylenol Orange | Pb²⁺, Zn²⁺, Ga³⁺, Sc³⁺ | Red / Purple | Yellow | 1 - 5 |

| Calcein | Ca²⁺ | Yellow-Green (Fluorescent) | Brown (Non-Fluorescent) | > 12 |

Ligand Design and Engineering for Specialized Chelation Applications

The foundational structure of edetate, a hexadentate aminopolycarboxylic acid, has served as a blueprint for extensive academic research into the design and engineering of new ligands with specialized chelation properties. wikipedia.orgresearchgate.net While edetate is a highly effective and versatile chelating agent, its broad reactivity can be a drawback in complex systems where selectivity for specific metal ions is required. nih.gov Research in this area focuses on modifying the EDTA backbone to enhance affinity for target metals, alter solubility, or introduce new functionalities. nih.govrsc.org

One primary goal of ligand engineering is to improve selectivity. This is often achieved by altering the steric and electronic properties of the ligand. For example, introducing bulky functional groups onto the ethylenediamine (B42938) backbone can create steric hindrance that favors the binding of certain metal ions over others with different coordination geometries. nih.gov A study evaluated EDTA derivatives like CDTA (trans-1,2-cyclohexanediaminetetraacetic acid) and PDTA (phenyldiaminetetraacetic acid), which incorporate a cyclohexane (B81311) or phenyl group, respectively. nih.gov The research found that at a neutral pH, PDTA extracted 1.5 times more copper (Cu²⁺) than EDTA while extracting 25% less calcium (Ca²⁺), demonstrating a significant shift in selectivity. nih.gov

Another avenue of research involves creating ligands with different donor atoms to target specific classes of metal ions. The "hard and soft acids and bases" (HSAB) theory is often applied here, where ligands with "hard" donor atoms like oxygen are preferential for "hard" metal ions (e.g., Ca²⁺, Fe³⁺), while ligands incorporating "soft" donor atoms like sulfur are designed to have a higher affinity for "soft" metals (e.g., Hg²⁺, Pb²⁺).

Furthermore, edetate derivatives are engineered by attaching them to larger molecules, such as polymers, to create materials for wastewater treatment or metal recovery. researchgate.net These functionalized polymers combine the potent chelating ability of the edetate moiety with the insolubility and stability of the polymer support, allowing for the efficient removal of heavy metal ions from aqueous solutions. researchgate.net

The success of these engineered ligands is quantified by comparing their stability constants (log K) for complex formation with various metal ions against those of the parent EDTA molecule. A higher log K value indicates a more stable complex.

Table 2: Comparison of Stability Constants (log K) for EDTA and an Engineered Derivative (CDTA)

| Metal Ion | EDTA (log K) | CDTA (log K) | Change in Stability |

|---|---|---|---|

| Fe³⁺ | 25.1 | 29.3 | +4.2 |

| Hg²⁺ | 21.8 | 24.3 | +2.5 |

| Cu²⁺ | 18.8 | 21.3 | +2.5 |

| Ni²⁺ | 18.6 | 19.4 | +0.8 |

| Pb²⁺ | 18.0 | 19.7 | +1.7 |

| Zn²⁺ | 16.5 | 18.7 | +2.2 |

| Ca²⁺ | 10.7 | 12.5 | +1.8 |

| Mg²⁺ | 8.7 | 10.3 | +1.6 |

Data compiled from various academic sources on chelation chemistry.

This data illustrates that the structural modification in CDTA (the addition of a cyclohexane ring) generally increases the stability of the metal complexes compared to EDTA, a key finding in the rational design of more potent chelating agents. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Eriochrome Black T |

| Calmagite |

| Murexide |

| Xylenol Orange |

| Calcein |

| trans-1,2-cyclohexanediaminetetraacetic acid (CDTA) |

Comparative Chelation Efficacy: an Academic Perspective

Comparative Analysis of Metal Binding Strengths with Other Chelating Agents (e.g., DTPA, DMSA, DMPS, EGTA)

The stability of a metal-chelator complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger, more stable complex. Edetate (EDTA) forms strong complexes with a variety of di- and trivalent metal ions. interchim.fr However, its binding strength is not uniform across all metals and varies when compared to other chelators.

Diethylenetriaminepentaacetic acid (DTPA) generally forms more stable complexes than EDTA. wikipedia.org The formation constants for DTPA complexes are approximately 100 times greater than those for EDTA, which is attributed to its potential as an octadentate ligand, capable of forming up to eight bonds with a metal ion. wikipedia.orgbiomers.net This gives DTPA a particularly high affinity for metal cations with large ionic radii. biomers.net

Dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) are dithiol chelators, and their binding strengths are particularly high for heavy metals like lead, mercury, and arsenic. patsnap.compatsnap.com DMSA demonstrates a strong binding ability with lead and is considered more suitable for mercury than EDTA. cabidigitallibrary.org DMPS is noted for its potent binding and elimination of arsenic and mercury. cabidigitallibrary.org

Ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is structurally similar to EDTA but exhibits different binding affinities. While it chelates many of the same metals as EDTA, its affinity for magnesium (Mg²⁺) is significantly lower, whereas its affinity for calcium (Ca²⁺) is very high. wikipedia.orgaatbio.comnih.gov The pKa for the binding of calcium ions by tetrabasic EGTA is 11.00. interchim.frwikipedia.org

| Metal Ion | EDTA (Edetate) | DTPA | EGTA | Notes |

|---|---|---|---|---|

| Calcium (Ca²⁺) | 10.7 | 10.8 | 11.0 | EGTA shows the highest affinity for Calcium. |

| Magnesium (Mg²⁺) | 8.7 | 9.3 | 5.2 | EGTA has a significantly lower affinity for Magnesium compared to EDTA and DTPA. wikipedia.orgaatbio.com |

| Lead (Pb²⁺) | 18.0 | 18.8 | 14.3 | DTPA has a slightly higher affinity for Lead than EDTA. DMSA is also highly effective for lead. cabidigitallibrary.org |

| Mercury (Hg²⁺) | 21.8 | 23.5 | 23.1 | DMSA and DMPS (thiol chelators) are generally preferred for mercury due to high affinity. cabidigitallibrary.orgintegrative.ca |

| Iron (Fe³⁺) | 25.1 | 28.6 | 20.5 | DTPA forms exceptionally stable complexes with trivalent iron. wikipedia.org |

| Copper (Cu²⁺) | 18.8 | 21.4 | 17.8 | DMPS is noted to have the strongest copper binding ability among tested chelators in some studies. researchgate.net |

Note: The log K values are representative and can vary with experimental conditions (pH, temperature, ionic strength). Data for DMSA and DMPS are often discussed in terms of clinical efficacy rather than comparable log K values in tables.

Selectivity Profiles Across Various Divalent and Trivalent Metal Ions

The therapeutic and industrial utility of a chelator depends heavily on its selectivity—the ability to bind preferentially to specific target metal ions while leaving essential endogenous metals undisturbed.

Edetate (EDTA) : As a hexadentate ligand, EDTA is a broad-spectrum chelator, binding effectively with a wide range of divalent and trivalent metal ions, including lead, zinc, copper, iron, and calcium. interchim.frnih.govwikipedia.org This lack of high selectivity means it can also bind and deplete essential minerals like zinc. cabidigitallibrary.org

DTPA : With its eight potential coordination sites, DTPA also has a broad profile but shows enhanced affinity for trivalent and large divalent cations compared to EDTA. wikipedia.orgbiomers.net It is particularly effective for trivalent actinides like plutonium, americium, and curium, as well as gadolinium (Gd³⁺) in medical imaging. biomers.netmhmedical.com

DMSA and DMPS : These are dithiol compounds, meaning their chelating action is mediated by sulfur-containing sulfhydryl groups. patsnap.comcabidigitallibrary.org According to the principles of Hard and Soft Acids and Bases (HSAB), the "soft" sulfur donor atoms in DMSA and DMPS have a high affinity for "soft" metal ions. nih.gov This makes them highly selective for toxic heavy metals like mercury, lead, and arsenic. patsnap.compatsnap.com DMPS also demonstrates a strong affinity for copper. researchgate.net

EGTA : The key feature of EGTA is its high selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). wikipedia.orgaatbio.com This selectivity arises from the greater flexibility of its ether-containing backbone, which allows it to wrap around the larger Ca²⁺ ion more effectively than the smaller Mg²⁺ ion. This makes it invaluable in laboratory buffers designed to mimic intracellular environments where calcium concentrations are much lower than magnesium. interchim.fr

Mechanistic Insights into Differential Chelation Efficacy

The differences in binding strength and selectivity among these chelators are rooted in their distinct molecular structures and the nature of their donor atoms.

Polyaminocarboxylic Acids (EDTA, DTPA, EGTA) : These agents chelate metals through nitrogen atoms and the oxygen atoms of their carboxylate groups. interchim.fr

EDTA is a hexadentate ligand, meaning it can form six coordination bonds with a single metal ion, creating a stable, cage-like structure. interchim.fraatbio.com

DTPA is an octadentate ligand, with three amine nitrogens and five carboxylate groups. wikipedia.orgbiomers.net This higher denticity allows it to form more bonds and thus more stable complexes than EDTA, particularly with larger metal ions that have higher coordination numbers. wikipedia.org

EGTA's structure includes a more flexible ethylene glycol ether linkage between the two nitrogen atoms. wikipedia.org This structural feature enhances its affinity for the larger Ca²⁺ ion compared to the smaller Mg²⁺ ion, providing its characteristic selectivity. aatbio.com

Dithiol Compounds (DMSA, DMPS) : These chelators utilize two sulfhydryl (-SH) groups as the primary binding sites. patsnap.comontosight.ai The high affinity for heavy metals like mercury and lead is explained by the strong covalent bond that forms between the soft sulfur donors and these soft metal ions. patsnap.comnih.gov The chelation process involves the formation of a stable ring-like structure (a chelate) that sequesters the metal ion. patsnap.com In DMSA, binding can occur through the two thiol groups or a combination of one thiol and one carboxyl group. mdpi.com

Future Directions in Ligand Design and Chelator Development

The quest for more effective and selective chelating agents is an ongoing area of research. Future developments are focused on designing new ligands with improved properties. researchgate.net Key strategies include:

Tailored Binding Properties : Researchers are working on creating chelators with functional groups specifically designed to target one metal ion with very high affinity, minimizing interaction with essential minerals. numberanalytics.comnih.gov

Computational Modeling : The use of computational chemistry and modeling is becoming increasingly important to predict the stability and selectivity of new ligand structures before they are synthesized, saving time and resources. numberanalytics.com

Multi-functional Ligands : There is growing interest in developing "multi-target directed ligands" (MTDLs). These are molecules that combine a metal-chelating function with other therapeutic properties, such as antioxidant or anti-inflammatory activity, which could be beneficial in complex diseases. nih.gov

Improved Pharmacokinetics : A significant goal is the design of chelators that can be administered orally and can cross biological membranes to reach intracellular metal deposits, which is a limitation for many current water-soluble agents like EDTA and DMSA. nih.govresearchgate.net

Controllable Chelation : Advanced research aims to develop ligands that can capture and release metal ions under specific, controlled conditions, which could have applications in both medicine and industrial processes. rsc.org Efforts to create chelators that form highly stable complexes for use in nuclear medicine are also a key area of research. osti.gov

Q & A

Q. Advanced Research Focus

- In Vitro Models : Vascular smooth muscle cell cultures treated with calcifying media to assess calcium-binding kinetics .

- Rodent Models : Diabetic or uremic rats to mimic Mönckeberg’s sclerosis, with histopathology to evaluate elastic lamellae integrity .

- Nanoparticle Delivery Systems : Localized periadventitial application to minimize systemic calcium depletion .

What pharmacopeial standards govern Edetate Calcium Disodium formulation in clinical research?

Basic Research Focus

Compliance with USP/EP monographs requires:

- Purity : ≥98% by titrimetric assay.

- Identification : FT-IR or NMR to match reference spectra.

- Heavy Metal Limits : <10 ppm for lead, arsenic, and mercury .

How does Edetate Calcium Disodium compare to succimer (DMSA) in heavy metal toxicity studies?

Q. Advanced Research Focus

- Efficacy : Edetate Calcium Disodium shows superior lead mobilization in acute poisoning, but succimer is better tolerated in chronic exposure due to oral bioavailability .

- Experimental Design : Use crossover studies in animal models, measuring urinary metal excretion and renal toxicity markers.

What safety protocols mitigate risks of Edetate Calcium Disodium misuse in labs?

Q. Basic Research Focus

- Labeling : Clearly distinguish from Edetate Disodium (toxic if misadministered) .

- Verification : Dual-check CAS numbers (62-33-9 vs. 139-33-3) during procurement.

- Training : Emphasize FDA alerts on fatal dosing errors in clinical settings .

What challenges arise in assessing environmental impacts of Edetate-based chelators?

Q. Advanced Research Focus

- Ecotoxicology : Test acute toxicity in aquatic organisms (e.g., Daphnia magna) due to cobalt or calcium leaching from complexes .

- Data Reproducibility : Standardize biodegradation assays (e.g., OECD 301) to compare EDTA derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.